(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride

Catalog No.
S3258844
CAS No.
2453297-12-4
M.F
C8H11ClN2O3
M. Wt
218.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochlor...

CAS Number

2453297-12-4

Product Name

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride

IUPAC Name

(2R)-2-amino-2-(3-nitrophenyl)ethanol;hydrochloride

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.64

InChI

InChI=1S/C8H10N2O3.ClH/c9-8(5-11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H/t8-;/m0./s1

InChI Key

FMKDBVMPPKFPSH-QRPNPIFTSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N.Cl

Solubility

not available

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride is a chiral compound characterized by its unique structure, which includes an amino group, a nitrophenyl group, and an ethan-1-ol moiety. Its molecular formula is C8H11ClN2O3C_8H_{11}ClN_2O_3, and it has a molecular weight of 218.64 g/mol. This compound is primarily utilized in various fields of scientific research, particularly in organic synthesis and biological studies due to its versatile reactivity and potential therapeutic applications .

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used for hydrogenation reactions.
  • Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenyl ethanols, depending on the reaction conditions and reagents used .

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride exhibits significant biological activity. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group may participate in π-π interactions with aromatic residues. These interactions can modulate enzyme activity and lead to various biological effects, making it a candidate for drug development targeting specific pathways in biological systems .

The synthesis of (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with readily available precursors that contain the necessary functional groups.
  • Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques may be employed to isolate the (R)-enantiomer.
  • Functional Group Manipulation: Various chemical transformations are applied to introduce or modify functional groups, such as amination or nitration.

Specific synthetic routes may vary based on desired purity and yield requirements .

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride has a wide range of applications:

  • Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
  • Biology: The compound acts as a precursor for synthesizing biologically active molecules, including pharmaceuticals.
  • Medicine: It is investigated for therapeutic properties, particularly in developing drugs targeting specific enzymes and receptors.
  • Industry: Utilized in producing fine chemicals and as an intermediate in synthesizing agrochemicals and dyes .

Interaction studies involving (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict the binding interactions between the compound and target proteins.
  • In Vitro Assays: To evaluate the biological activity against specific enzymes or receptors.

These studies help elucidate the compound's potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride. Here are a few notable examples:

Compound NameCAS NumberKey Features
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride2453296-88-1Enantiomeric form with potential differences in biological activity
3-Nitrotyrosine5004-24-4Contains a nitrophenyl group; involved in oxidative stress studies
4-Nitrophenol100-02-7Simple phenolic compound; used in various chemical syntheses

Uniqueness

The uniqueness of (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride lies in its chiral nature and specific functional groups that allow for diverse reactivity patterns not found in simpler analogs. Its potential applications in medicinal chemistry further distinguish it from similar compounds, making it a valuable molecule for research and development .

Dates

Modify: 2023-08-19

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